An In-depth Technical Guide to Methyl cis-2-methylpiperidine-5-carboxylate: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Methyl cis-2-methylpiperidine-5-carboxylate: A Versatile Scaffold in Modern Drug Discovery
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Methyl cis-2-methylpiperidine-5-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While specific experimental data for this exact isomer is emerging, this document synthesizes established principles and data from closely related analogues to offer a robust working knowledge of this compound.
Introduction: The Significance of the Piperidine Scaffold
The piperidine motif is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, including improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[3] The specific substitution pattern on the piperidine ring allows for fine-tuning of a compound's pharmacological profile, making molecules like Methyl cis-2-methylpiperidine-5-carboxylate valuable starting points for the synthesis of novel therapeutics.[4] The cis stereochemistry between the 2-methyl and 5-carboxylate groups introduces a defined three-dimensional architecture, which is increasingly recognized as a critical element in designing selective and potent drugs.[5]
Physicochemical and Structural Properties
Methyl cis-2-methylpiperidine-5-carboxylate (CAS Number: 1009376-78-6) is a disubstituted piperidine derivative.[6] The cis configuration indicates that the methyl group at the 2-position and the methyl carboxylate group at the 5-position are on the same side of the piperidine ring's plane.
Table 1: Physicochemical Properties of Methyl cis-2-methylpiperidine-5-carboxylate and Related Analogues
| Property | Methyl cis-2-methylpiperidine-5-carboxylate (Predicted/Inferred) | Methyl piperidine-2-carboxylate (Experimental/Computed) | 2-Methylpiperidine (Experimental) |
| Molecular Formula | C₈H₁₅NO₂ | C₇H₁₃NO₂ | C₆H₁₃N |
| Molecular Weight | 157.21 g/mol | 143.18 g/mol [7] | 99.17 g/mol [8] |
| IUPAC Name | methyl cis-2-methylpiperidine-5-carboxylate | methyl piperidine-2-carboxylate[7] | 2-methylpiperidine[8] |
| CAS Number | 1009376-78-6[6] | 90710-04-6 ((S)-isomer)[7] | 109-05-7[8] |
| Boiling Point | Not available | Not available | 117-119 °C[8] |
| LogP (Predicted) | ~1.5 | 0.3[7] | 1.1[8] |
| Hydrogen Bond Donors | 1 | 1[7] | 1[8] |
| Hydrogen Bond Acceptors | 2 | 3[7] | 1[8] |
| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų[7] | 12.0 Ų |
Note: Properties for the target compound are largely predicted or inferred based on its structure and data from similar molecules due to limited direct experimental data.
Synthesis and Stereochemical Control
The synthesis of cis-2,5-disubstituted piperidines is a challenge that requires precise control over stereochemistry. General strategies often involve the hydrogenation of substituted pyridine precursors or cyclization reactions of acyclic amines.[1]
A plausible synthetic approach to Methyl cis-2-methylpiperidine-5-carboxylate would involve the catalytic hydrogenation of a corresponding methyl 6-methylnicotinate precursor. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity for the cis isomer.[1] For instance, heterogeneous catalysts like ruthenium have been shown to favor the formation of cis products in the hydrogenation of substituted pyridines.[1]
Caption: A plausible synthetic route to Methyl cis-2-methylpiperidine-5-carboxylate.
Experimental Protocol: General Procedure for Diastereoselective Hydrogenation of a Substituted Pyridine (Illustrative)
-
Catalyst Preparation: In a high-pressure reactor, add the substituted pyridine precursor (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Reaction Setup: Add the hydrogenation catalyst (e.g., 5 mol% Ru/C or Rh/C) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas (3-5 times). Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 25-80 °C) for a designated time (e.g., 12-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to separate the cis and trans diastereomers.
This is a generalized protocol and the specific conditions would need to be optimized for the synthesis of Methyl cis-2-methylpiperidine-5-carboxylate.
Chemical Reactivity and Derivatization
Methyl cis-2-methylpiperidine-5-carboxylate possesses three main sites for chemical modification: the secondary amine, the methyl ester, and the piperidine ring itself.
-
N-Functionalization: The secondary amine is nucleophilic and can readily undergo a variety of reactions:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base to introduce alkyl substituents.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic moieties.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.
-
-
Ester Manipulation: The methyl ester group can be transformed into other functional groups:
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification to yield the corresponding carboxylic acid.
-
Amidation: Direct reaction with amines, often requiring high temperatures or conversion to a more reactive acyl species, to form amides.
-
Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol.
-
-
Ring Modification: While the saturated piperidine ring is generally stable, reactions at the ring carbons can be achieved, often requiring more specialized methods.
Applications in Drug Discovery and Medicinal Chemistry
The 2,5-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.[9] For example, derivatives of 2,5-disubstituted piperidines have been investigated for their activity as dopamine transporter inhibitors.[9] The defined stereochemistry of Methyl cis-2-methylpiperidine-5-carboxylate makes it an attractive building block for creating structurally complex and diverse libraries of compounds for high-throughput screening.
Caption: A hypothetical workflow for utilizing Methyl cis-2-methylpiperidine-5-carboxylate in a drug discovery program.
The ability to functionalize both the nitrogen and the carboxylate group allows for the exploration of a wide chemical space, enabling the optimization of properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for Methyl cis-2-methylpiperidine-5-carboxylate
| Technique | Predicted Key Features |
| ¹H NMR | - -OCH₃ (ester): Singlet around 3.6-3.8 ppm. - -CH₃ (ring): Doublet around 1.1-1.3 ppm. - Ring Protons: Complex multiplets in the range of 1.5-3.5 ppm. The proton at C2 would be a multiplet coupled to the C2-methyl group and the C3 protons. The proton at C5 would be a multiplet coupled to the C4 and C6 protons. - N-H: A broad singlet, the chemical shift of which would be concentration and solvent dependent. |
| ¹³C NMR | - C=O (ester): Signal in the range of 170-175 ppm. - -OCH₃ (ester): Signal around 51-53 ppm. - Ring Carbons (C2-C6): Signals in the aliphatic region, typically between 20-60 ppm. The chemical shifts would be influenced by the substituents. - -CH₃ (ring): Signal in the upfield region, around 15-20 ppm. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 157. - Fragmentation: Likely loss of the methoxy group (-OCH₃) to give a fragment at m/z = 126, and loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 98. |
Note: These are predictions and actual experimental data may vary.
Safety and Handling
A specific Safety Data Sheet (SDS) for Methyl cis-2-methylpiperidine-5-carboxylate should be consulted prior to handling. Based on the data for related piperidine derivatives, the following general precautions should be observed:
-
Health Hazards: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Methyl cis-2-methylpiperidine-5-carboxylate represents a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its well-defined stereochemistry and multiple points for functionalization make it an ideal scaffold for the construction of novel, three-dimensional molecules with the potential for a wide range of biological activities. As the demand for more complex and specific drug candidates grows, the importance of such chiral building blocks will undoubtedly continue to increase. Further research into the synthesis and applications of this specific isomer is warranted and is expected to yield exciting new discoveries in drug development.
References
-
Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-40. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Kwiecień, H., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116035. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 239-254. [Link]
-
Brown, D. G., & Boström, J. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1339-1347. [Link]
-
Brown, D. G., & Boström, J. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. ChemRxiv. [Link]
-
Kaur, H., & Wuest, W. M. (Eds.). (2017). Piperidine-Based Drug Discovery. Elsevier. [Link]
-
PubChem. (n.d.). (S)-Methyl piperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 6. 1009376-78-6 Cas No. | Methyl cis-2-methylpiperidine-5-carboxylate | Apollo [store.apolloscientific.co.uk]
- 7. (S)-Methyl piperidine-2-carboxylate | C7H13NO2 | CID 853680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
